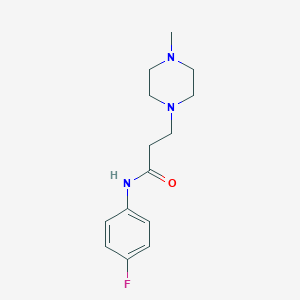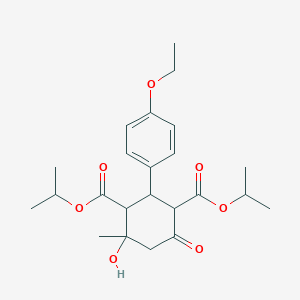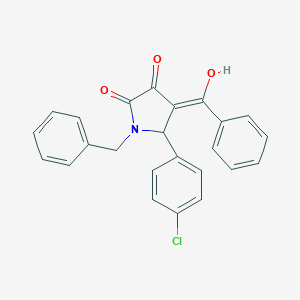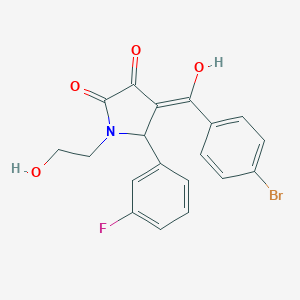![molecular formula C16H14ClN3O B248891 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B248891.png)
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the growth of fungal cells by interfering with their ability to synthesize ergosterol, a key component of fungal cell membranes. It may also work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has a range of biochemical and physiological effects. It has been shown to have potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines in vitro. In addition, it has been shown to have cytotoxic effects against a range of cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potent antifungal activity. It has been shown to be effective against a range of fungal species, making it a promising candidate for the development of new antifungal drugs. It also has potential as an anti-inflammatory and anticancer agent. However, one of the limitations of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole. One possible direction is the development of new antifungal drugs based on its structure. Another direction is the study of its potential as an anti-inflammatory and anticancer agent, with a focus on identifying the specific mechanisms of action involved. Additionally, further studies are needed to determine the potential toxicity of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole and its suitability for use in various applications.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole can be achieved through several methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl alcohol and 4-methylphenoxyacetic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with 4-methylphenoxyacetonitrile, followed by cyclization with hydrazine hydrate. Both methods require careful handling of the reagents and the use of appropriate reaction conditions.
Scientific Research Applications
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to have potential as an antifungal agent. It has also been studied for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
properties
Product Name |
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
|---|---|
Molecular Formula |
C16H14ClN3O |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3O/c1-11-2-8-14(9-3-11)21-10-15-18-16(20-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19,20) |
InChI Key |
OMKGFMGMJNGRRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)








![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)